molecular formula C24H22N2O2 B2876910 2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide CAS No. 1206988-22-8

2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide

Cat. No.: B2876910
CAS No.: 1206988-22-8
M. Wt: 370.452
InChI Key: FLSXZYAHCJVYAI-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed as a hybrid structure incorporating naphthalene and quinoline pharmacophores. These core structures are frequently explored in drug discovery for their diverse biological activities . The compound's molecular architecture, which links a naphthalen-1-yl moiety to a quinolin-8-yloxy-propyl chain via an acetamide bridge, suggests potential for multi-target interactions. While the specific biological data for this exact molecule is not fully established, research on highly analogous compounds provides strong rationale for its investigation. Specifically, N-(naphthalen-2-yl)acetamide derivatives bearing quinolin-2-one motifs have demonstrated potent and selective antiproliferative activities against a panel of human cancer cell lines, including nasopharyngeal (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B) cells . The most active analogue in that series was reported to inhibit proliferation by altering cell division and inducing S-phase arrest in a concentration-dependent manner, while showing selective cytotoxicity against cancer cells over normal peripheral blood mononuclear cells . The 3-(quinolin-8-yloxy)propyl side chain is a known structural feature in bioactive molecules, further supporting the research value of this compound . Its primary research applications include use as a chemical building block in organic synthesis, a lead compound in oncology and pharmacology research, and a tool compound for studying biological mechanisms and structure-activity relationships (SAR). This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-naphthalen-1-yl-N-(3-quinolin-8-yloxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23(17-20-10-3-8-18-7-1-2-12-21(18)20)25-15-6-16-28-22-13-4-9-19-11-5-14-26-24(19)22/h1-5,7-14H,6,15-17H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSXZYAHCJVYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the acetamide group. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

    Quinoline Derivative Preparation: The quinoline moiety is synthesized separately, often starting from aniline derivatives through Skraup or Doebner-Von Miller synthesis.

    Linking the Two Moieties: The naphthalene and quinoline derivatives are linked via a propyl chain. This step involves the formation of an ether bond between the quinoline and the propyl chain, followed by the formation of an amide bond with the naphthalene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the naphthalene or quinoline rings, leading to the formation of quinones or naphthoquinones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s structural properties make it a candidate for use in organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide depends on its specific application:

    Biological Systems: It may interact with specific proteins or enzymes, inhibiting or activating their function. The quinoline moiety is known for its ability to intercalate with DNA, potentially leading to applications in cancer therapy.

    Materials Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous acetamide derivatives, focusing on structural motifs, synthesis methods, and functional implications.

Structural Analogues with Naphthalene and Quinoline Moieties

Triazole-Linked Acetamides (e.g., Compounds 6a–6c) Structure: These derivatives (e.g., 6a: 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) incorporate a triazole ring as a linker instead of a propyloxy chain. The triazole enhances rigidity and may improve binding affinity in biological systems . Synthesis: Synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes, a method distinct from the target compound’s likely alkylation or amidation route .

(E)-N-(Naphthalen-2-yl)-2-(2-oxoindolin-3-ylidene)acetamides Structure: These compounds (e.g., Entry 49 in ) feature an indolinone core conjugated to the acetamide, differing from the target’s naphthalene-quinoline system. The indolinone moiety may confer redox or intercalation activity . Substituent Effects: Replacement of quinoline with trifluoromethylphenyl or cyanobenzyl groups (Entries 50–51) highlights how electronic and steric modifications impact biological activity (e.g., IC50 variations) .

N-(Benzothiazol-2-yl)acetamide Derivatives Structure: Crystallographic studies of N-(1,3-benzothiazol-2-yl)acetamide () reveal planar aromatic systems and hydrogen-bonding patterns, suggesting that the target compound’s naphthalene-quinoline system may adopt similar packing arrangements in solid-state structures .

Functional Analogues with Acetamide Cores

DDU86439 (N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) Bioactivity: A trypanosomal TRYS inhibitor (EC50 = 6.9 µM), DDU86439 demonstrates how acetamide derivatives with fluorophenyl and heterocyclic groups achieve target specificity. The target compound’s quinoline group may similarly interact with aromatic binding pockets . Synthetic Strategy: Unlike the target compound, DDU86439 uses an indazole moiety, which may enhance metabolic stability compared to naphthalene-based systems .

Perfluoroalkylated Acetamides () Physicochemical Properties: Derivatives like N-[3-(dimethylamino)propyl]-2-[(perfluoroalkyl)thio]acetamide exhibit extreme hydrophobicity due to perfluoroalkyl chains. The target compound’s naphthalene and quinoline groups likely confer moderate hydrophobicity, balancing solubility and membrane permeability .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Synthesis Method Notable Properties Reference
Target Compound Naphthalene + Quinoline 3-(Quinolin-8-yloxy)propyl chain Likely alkylation/amidation Unknown (structural analogy)
6a (Triazole-linked) Naphthalene + Triazole Phenyl, triazole linker 1,3-Dipolar cycloaddition IR: 1671 cm⁻¹ (C=O)
Entry 49 () Indolinone + Naphthalene Quinolin-6-ylmethyl Not specified IC50 = 5.172 (assay unspecified)
DDU86439 Indazole + Fluorophenyl 3-(Dimethylamino)propyl High-throughput screening lead EC50 = 6.9 µM (Trypanosoma)
N-(Benzothiazol-2-yl)acetamide Benzothiazole None Recrystallization Crystal packing analysis

Key Research Findings and Implications

  • Structural Flexibility vs.
  • Electron-Donating vs. Withdrawing Groups: The quinoline-8-yloxy group (electron-rich) contrasts with nitro substituents in 6b–6c, suggesting divergent electronic profiles and reactivity .
  • Biological Potential: While direct data are lacking, quinoline-containing analogs () and indazole derivatives () indicate that the target compound could exhibit antiparasitic or anticancer activity .

Biological Activity

The compound 2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide is a synthetic derivative that combines naphthalene and quinoline moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Molecular Formula

  • Chemical Formula: C₁₇H₁₉N₃O₂
  • Molecular Weight: 287.35 g/mol

Structure

The compound features a naphthalene ring attached to a propyl chain that connects to a quinoline derivative through an ether linkage. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, quinoline derivatives have been extensively studied for their ability to inhibit various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as NF-kB and MAPK .

Anti-inflammatory Effects

Quinoline derivatives are also recognized for their anti-inflammatory effects. Studies have shown that these compounds can inhibit nitric oxide production in activated macrophages, which is crucial in inflammatory responses. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been documented in related compounds, suggesting a potential pathway for this compound as well .

Antimicrobial Activity

The antimicrobial properties of quinoline and naphthalene derivatives have been explored in various studies. Compounds similar to this compound have shown activity against mycobacterial species, indicating potential applications in treating infections such as tuberculosis .

Study 1: Anticancer Evaluation

A recent study evaluated a series of quinoline derivatives for their anticancer efficacy using various human cancer cell lines. The results demonstrated that modifications to the quinoline structure could enhance cytotoxicity, with some derivatives showing IC50 values in the low micromolar range . This suggests that this compound may also possess significant anticancer activity.

Study 2: Anti-inflammatory Mechanisms

In another investigation, a set of quinoline-based compounds was tested for their ability to inhibit LPS-induced nitric oxide production in RAW 264.7 macrophages. The findings revealed that certain derivatives effectively reduced NO levels by inhibiting iNOS expression, highlighting the anti-inflammatory potential of related structures .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerQuinoline derivativesInduction of apoptosis, inhibition of proliferation
Anti-inflammatoryQuinoline and naphthalene derivativesInhibition of NO production
AntimicrobialNaphthalene and quinoline derivativesActivity against mycobacterial species

Table 2: Selected Case Study Results

Study ReferenceCompound TestedIC50 Value (µM)Mechanism of Action
Quinoline derivative A5.2Apoptosis induction
Quinoline derivative B3.8iNOS inhibition
Naphthalene derivative C10.5Antimicrobial activity

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